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Introduction
The α-fucosidic linkage is a critical structural motif in a vast array of biologically significant

glycoconjugates. Found on the termini of glycan chains, α-fucosylated structures play pivotal

roles in cellular recognition, signaling, and adhesion processes. Their involvement in

physiological and pathological events, including immune responses, inflammation, and cancer

metastasis, has made them attractive targets for the development of novel therapeutics,

vaccines, and diagnostic agents.

The chemical synthesis of the 1,2-cis-glycosidic bond of α-L-fucosides presents a formidable

challenge due to the unfavorable anomeric effect and the high reactivity of fucosyl donors,

which often leads to the formation of the thermodynamically more stable β-anomer.

Consequently, the development of stereoselective methods to access the α-anomer with high

yield and selectivity is a central focus in synthetic carbohydrate chemistry.

These application notes provide an overview of modern chemical and enzymatic strategies for

the stereoselective synthesis of α-fucosidic linkages, complete with detailed experimental

protocols and comparative data to guide researchers in selecting the most appropriate method

for their specific application.
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Chemical Synthesis Strategies
The stereoselective formation of α-fucosidic bonds via chemical methods hinges on the careful

selection of the fucosyl donor, protecting groups, and the activation system. Several

approaches have been developed to favor the formation of the kinetic α-product over the

thermodynamic β-anomer.

Thiofucoside Donors with Halonium Promoters
Thioglycosides are popular glycosyl donors due to their stability and tunable reactivity.

Activation with a combination of an electrophilic halogen source, such as N-iodosuccinimide

(NIS), and a catalytic amount of a strong acid, like trifluoromethanesulfonic acid (TfOH), is a

widely employed strategy for fucosylation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science
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